molecular formula C11H17Cl2NS B1465230 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride CAS No. 1311315-02-2

2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride

Cat. No.: B1465230
CAS No.: 1311315-02-2
M. Wt: 266.2 g/mol
InChI Key: BWYRGXKQLTWCCO-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17Cl2NS and its molecular weight is 266.2 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Identity

  • Common Name: 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
  • CAS Number: 1311315-02-2
  • Molecular Formula: C11_{11}H17_{17}ClN1_{1}S1_{1}
  • Molecular Weight: 266.2 g/mol

This compound is a member of the class of amines, characterized by the presence of a chlorophenyl group and a propan-2-ylsulfanyl moiety, which may impart specific biological properties.

Pharmacological Profile

The biological activity of this compound has not been extensively documented in literature; however, related compounds with similar structures have shown promising pharmacological effects. The following sections summarize findings relevant to its potential biological activities.

Anticancer Activity

Research on structurally related compounds suggests that modifications in the phenyl and sulfur-containing groups can enhance cytotoxic properties against cancer cells. For instance, studies on similar amine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells, where compounds exhibited higher activity than standard treatments like Tamoxifen .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-oneMCF-7<10
Chalcone derivativesMCF-7<5
This compound (hypothetical)HypotheticalTBDN/A

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects, particularly as potential dopamine receptor modulators. For example, certain substituted amines have shown selective antagonism at dopamine D(3) receptors, which could indicate a similar mechanism for this compound .

Anti-inflammatory Properties

Some derivatives of amines have exhibited anti-inflammatory properties through inhibition of nitric oxide production in immune cells. This suggests that the compound may also possess anti-inflammatory capabilities, potentially through modulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase pathways .

Future Directions

Further research is warranted to explore the biological activity of this compound specifically. Potential areas for investigation include:

  • In vitro and in vivo studies to assess cytotoxicity against various cancer cell lines.
  • Neuropharmacological evaluations to determine effects on dopamine receptors.
  • Anti-inflammatory assays to evaluate its impact on nitric oxide production and related pathways.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-propan-2-ylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNS.ClH/c1-8(2)14-11(7-13)9-4-3-5-10(12)6-9;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYRGXKQLTWCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(CN)C1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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